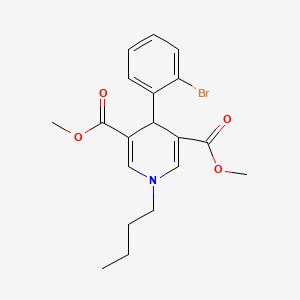
4-chloro-N'-(2-quinoxalinylmethylene)benzenesulfonohydrazide
Vue d'ensemble
Description
4-chloro-N'-(2-quinoxalinylmethylene)benzenesulfonohydrazide, commonly known as AQCH, is a chemical compound that has been extensively studied for its various scientific applications. AQCH belongs to the class of hydrazones and is known to exhibit excellent pharmacological properties. In
Mécanisme D'action
The mechanism of action of AQCH is not fully understood. However, it is believed to act by inhibiting the growth of bacteria and fungi by disrupting their cell membranes. AQCH has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
AQCH has been shown to exhibit excellent pharmacological properties. It has been found to be non-toxic to normal cells and has a low toxicity profile. AQCH has been shown to be well-tolerated in animal models and has not exhibited any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
AQCH has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. AQCH has also been shown to be effective against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
However, AQCH also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. AQCH also has limited stability, which can make it difficult to store for long periods.
Orientations Futures
There are several potential future directions for the research of AQCH. One potential direction is the development of new antibiotics based on AQCH. AQCH has been shown to be effective against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Another potential direction is the development of new anticancer drugs based on AQCH. AQCH has been shown to exhibit excellent cytotoxicity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
Conclusion:
In conclusion, AQCH is a chemical compound that has been extensively studied for its various scientific applications. It exhibits excellent antibacterial, antifungal, and anticancer properties and has been shown to be well-tolerated in animal models. AQCH has several advantages for lab experiments, including its ease of synthesis and potential for the development of new antibiotics and anticancer drugs. However, AQCH also has some limitations, including its poor solubility in water and limited stability. Overall, AQCH is a promising compound that has the potential to be developed into new drugs for the treatment of various diseases.
Applications De Recherche Scientifique
AQCH has been studied extensively for its various scientific applications. It has been found to exhibit excellent antibacterial, antifungal, and anticancer properties. AQCH has been shown to be effective against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to be effective against various fungal strains such as Candida albicans and Aspergillus niger.
AQCH has also been studied for its anticancer properties. It has been found to exhibit excellent cytotoxicity against various cancer cell lines such as A549, HepG2, and MCF-7. AQCH has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Propriétés
IUPAC Name |
4-chloro-N-[(Z)-quinoxalin-2-ylmethylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2S/c16-11-5-7-13(8-6-11)23(21,22)20-18-10-12-9-17-14-3-1-2-4-15(14)19-12/h1-10,20H/b18-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVDJZDOGZFDOI-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C=NNS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CC(=N2)/C=N\NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[N-(1H-indol-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B4708067.png)
![N'-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B4708073.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N,N-diethylacetamide](/img/structure/B4708076.png)
![methyl 2-({[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4708079.png)

![methyl 2-{[(dipropylamino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4708114.png)
![N-[3-(1-azepanyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4708119.png)
![1-({1-[(3-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)azepane](/img/structure/B4708127.png)
![8-hydroxy-1,3-dimethyl-6-(4-propoxyphenyl)-4H-cyclohepta[c]furan-4-one](/img/structure/B4708132.png)

![4-[(4-tert-butylbenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4708145.png)
![4-chloro-2,7-bis(4-methylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B4708152.png)

